2-(2-Furoylamino)-1,3-thiazole-4-carboxylic acid
Overview
Description
2-(2-Furoylamino)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that contains both furan and thiazole rings
Mechanism of Action
Target of Action
It is known that similar compounds, such as pyrazole derivatives, have a broad spectrum of biological activities .
Mode of Action
It’s known that similar compounds interact with their targets through non-enzymatic reactions, such as glycation . Glycation is a spontaneous reaction of a protein with saccharides and saccharide derivatives .
Biochemical Pathways
It’s known that similar compounds, such as furan derivatives, are involved in the degradation pathways of certain bacteria .
Pharmacokinetics
Similar compounds, such as 2-furoyl-coa, are known to be involved in metabolic processes .
Result of Action
It’s known that similar compounds, such as n-(2-furoyl) glycine, are associated with an increased risk of diabetic retinopathy .
Action Environment
It’s known that similar compounds, such as 2-furoic acid, are widely used in food products as a preservative and a flavoring agent, where it imparts a sweet, earthy flavor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Furoylamino)-1,3-thiazole-4-carboxylic acid typically involves the reaction of 2-aminothiazole with furoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(2-Furoylamino)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a catalyst, while nitration typically involves nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dione derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(2-Furoylamino)-1,3-thiazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a biochemical probe for studying enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Comparison with Similar Compounds
Similar Compounds
2-(2-Furoyl)-4(5)-(2-furanyl)-1H-imidazole: Another heterocyclic compound with similar structural features.
N-(2-furoyl) glycine: An N-acyl-alpha amino acid where glycine is conjugated with furoic acid.
Uniqueness
2-(2-Furoylamino)-1,3-thiazole-4-carboxylic acid is unique due to the presence of both furan and thiazole rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(furan-2-carbonylamino)-1,3-thiazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O4S/c12-7(6-2-1-3-15-6)11-9-10-5(4-16-9)8(13)14/h1-4H,(H,13,14)(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPVGIWWONZLHFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=NC(=CS2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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